molecular formula C22H38N2O2 B14219311 N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea CAS No. 586971-52-0

N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea

Cat. No.: B14219311
CAS No.: 586971-52-0
M. Wt: 362.5 g/mol
InChI Key: VPNAURLFPWAFJP-TZIWHRDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is a chemical compound known for its unique structure and properties It is characterized by a long dodecyl chain attached to a urea moiety, which is further substituted with a hydroxy-phenylpropan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea typically involves the reaction of dodecylamine with an isocyanate derivative of (1S,2R)-1-hydroxy-1-phenylpropan-2-yl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as toluene or dichloromethane, and the reaction temperature is typically maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The hydroxy-phenylpropan group may interact with enzymes or receptors, modulating their activity. The long dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
  • N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea

Uniqueness

N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a long hydrophobic chain and a polar urea moiety makes it versatile for various applications.

Properties

CAS No.

586971-52-0

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-dodecyl-3-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea

InChI

InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-22(26)24-19(2)21(25)20-16-13-12-14-17-20/h12-14,16-17,19,21,25H,3-11,15,18H2,1-2H3,(H2,23,24,26)/t19-,21-/m1/s1

InChI Key

VPNAURLFPWAFJP-TZIWHRDSSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.